(2S,4S,5S,6R)-11-methyl-5-trimethylsilyloxy-4-(trimethylsilyloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one
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Overview
Description
The compound (2S,4S,5S,6R)-11-methyl-5-trimethylsilyloxy-4-(trimethylsilyloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one is a complex organic molecule characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5S,6R)-11-methyl-5-trimethylsilyloxy-4-(trimethylsilyloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tricyclic core: This step involves cyclization reactions under controlled conditions.
Introduction of functional groups: Trimethylsilyloxy groups are introduced through silylation reactions using reagents like trimethylsilyl chloride.
Final modifications: Adjustments to the molecule to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and efficiency, often employing advanced techniques like continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5S,6R)-11-methyl-5-trimethylsilyloxy-4-(trimethylsilyloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiolates under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,4S,5S,6R)-11-methyl-5-trimethylsilyloxy-4-(trimethylsilyloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (2S,4S,5S,6R)-11-methyl-5-trimethylsilyloxy-4-(trimethylsilyloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling.
Comparison with Similar Compounds
(2S,4S,5S,6R)-11-methyl-5-trimethylsilyloxy-4-(trimethylsilyloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one: can be compared with similar compounds such as:
- (2R,3R)-2,3-bis(4-methylbenzoyloxy)butanedioic acid
- (2S,3R)-3-hydroxy-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)butanoic acid
These compounds share structural similarities but differ in their functional groups and stereochemistry, which can influence their reactivity and applications.
Properties
Molecular Formula |
C16H28N2O5Si2 |
---|---|
Molecular Weight |
384.57 g/mol |
IUPAC Name |
(2S,4S,5S,6R)-11-methyl-5-trimethylsilyloxy-4-(trimethylsilyloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C16H28N2O5Si2/c1-10-8-18-15-13(22-16(18)17-14(10)19)12(23-25(5,6)7)11(21-15)9-20-24(2,3)4/h8,11-13,15H,9H2,1-7H3/t11-,12-,13+,15-/m0/s1 |
InChI Key |
SIOFQSPXYMSHJE-XPCVCDNBSA-N |
Isomeric SMILES |
CC1=CN2[C@@H]3[C@@H]([C@H]([C@@H](O3)CO[Si](C)(C)C)O[Si](C)(C)C)OC2=NC1=O |
Canonical SMILES |
CC1=CN2C3C(C(C(O3)CO[Si](C)(C)C)O[Si](C)(C)C)OC2=NC1=O |
Origin of Product |
United States |
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